Quinolin-4-amine hydrochloride
Overview
Description
Quinolin-4-amine hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline and its derivatives, including quinolin-4-amine hydrochloride, can be achieved through several well-established methods. Some of the classical synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This method uses aniline and β-ketoesters in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Friedlander Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones.
These methods can be adapted to produce quinolin-4-amine, which can then be converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinolin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert quinolin-4-amine to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinolin-4-one, tetrahydroquinoline, and various substituted quinoline derivatives .
Scientific Research Applications
Quinolin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: It is used in the manufacture of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of quinolin-4-amine hydrochloride varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interfering with DNA replication. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases and kinases.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Quinolin-2-amine: Another derivative with similar applications but different reactivity.
Quinolin-4-one: An oxidized form with distinct chemical properties.
Uniqueness
Quinolin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
quinolin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H,(H2,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZIHPAAJVXCAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482647 | |
Record name | quinolin-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35654-61-6 | |
Record name | 4-Quinolinamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35654-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | quinolin-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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